![molecular formula C14H24N2O3 B12675214 2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene CAS No. 93803-68-0](/img/structure/B12675214.png)
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene is an organic compound with the molecular formula C14H24N2O3 It is a derivative of toluene, featuring an amino group and a complex ether chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene typically involves multiple steps. One common method starts with triethylene glycol monomethyl ether as the raw material. This compound is first converted to 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. The sulfonate ester is then reacted with sodium azide to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The primary products are amines or alcohols.
Substitution: The products depend on the substituent introduced, such as alkylated amines.
Scientific Research Applications
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ether chain allows for increased solubility and bioavailability, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine
- 3,6,9-Trioxadecylamine
- 8-Amino-3,6-dioxaoctanol
Uniqueness
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene stands out due to its unique ether chain, which imparts distinct solubility and reactivity properties. This makes it particularly valuable in applications requiring high solubility and specific reactivity patterns .
Properties
CAS No. |
93803-68-0 |
|---|---|
Molecular Formula |
C14H24N2O3 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H24N2O3/c1-12-3-4-13(11-14(12)15)16-5-6-18-9-10-19-8-7-17-2/h3-4,11,16H,5-10,15H2,1-2H3 |
InChI Key |
ZRJJPVNDQXJTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCOCCOCCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


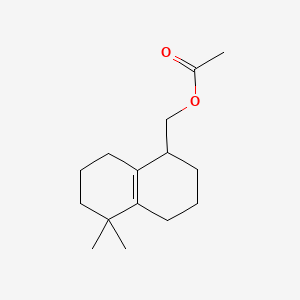
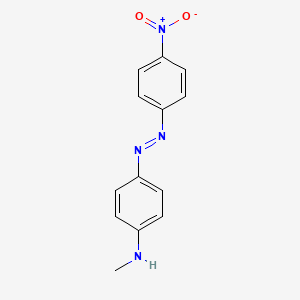
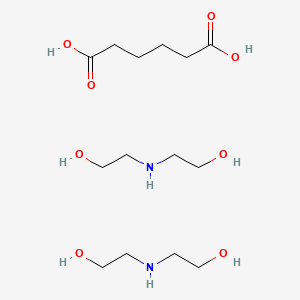

![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)
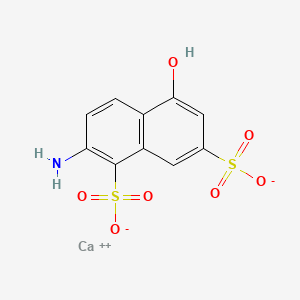
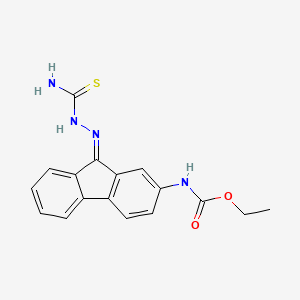

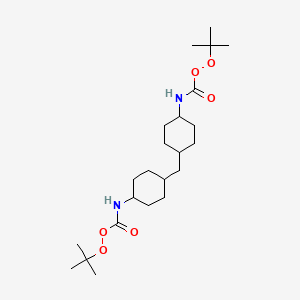
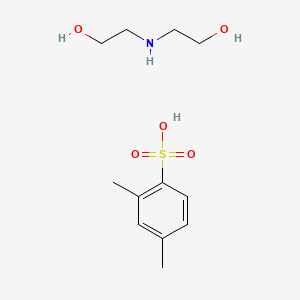

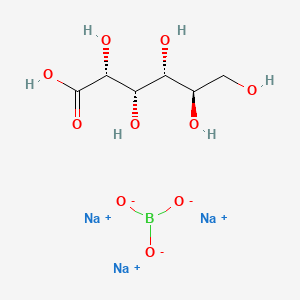

![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
